molecular formula C13H17N3O2 B5848112 (Z)-[AMINO(PYRIDIN-2-YL)METHYLIDENE]AMINO CYCLOHEXANECARBOXYLATE

(Z)-[AMINO(PYRIDIN-2-YL)METHYLIDENE]AMINO CYCLOHEXANECARBOXYLATE

Cat. No.: B5848112
M. Wt: 247.29 g/mol
InChI Key: RGUBZOCFUPLIRW-UHFFFAOYSA-N
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Description

(Z)-[AMINO(PYRIDIN-2-YL)METHYLIDENE]AMINO CYCLOHEXANECARBOXYLATE is a compound that belongs to the class of Schiff bases, which are characterized by the presence of a carbon-nitrogen double bond

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-[AMINO(PYRIDIN-2-YL)METHYLIDENE]AMINO CYCLOHEXANECARBOXYLATE typically involves the condensation reaction between an amine and an aldehyde or ketone. In this case, the reaction involves the condensation of 2-aminopyridine with cyclohexanecarboxaldehyde under acidic or basic conditions to form the Schiff base . The reaction can be carried out in solvents such as ethanol or methanol, and the product is usually purified by recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the reaction conditions can be optimized to minimize by-products and improve the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(Z)-[AMINO(PYRIDIN-2-YL)METHYLIDENE]AMINO CYCLOHEXANECARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction can lead to the formation of amines.

    Substitution: The compound can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles such as halides or amines can be used in substitution reactions.

Major Products Formed

    Oxidation: Oxidized derivatives of the original compound.

    Reduction: Amines and other reduced forms.

    Substitution: Substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(Z)-[AMINO(PYRIDIN-2-YL)METHYLIDENE]AMINO CYCLOHEXANECARBOXYLATE has several scientific research applications:

Mechanism of Action

The mechanism of action of (Z)-[AMINO(PYRIDIN-2-YL)METHYLIDENE]AMINO CYCLOHEXANECARBOXYLATE involves its ability to form complexes with metal ions and interact with biological molecules. The compound can bind to metal ions through its nitrogen atoms, forming stable complexes that can exhibit various biological activities . Additionally, its interaction with DNA and proteins can lead to changes in their structure and function, contributing to its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(Z)-[AMINO(PYRIDIN-2-YL)METHYLIDENE]AMINO CYCLOHEXANECARBOXYLATE is unique due to its specific structure, which allows it to form stable complexes with metal ions and interact with biological molecules in a distinct manner

Properties

IUPAC Name

[(Z)-[amino(pyridin-2-yl)methylidene]amino] cyclohexanecarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O2/c14-12(11-8-4-5-9-15-11)16-18-13(17)10-6-2-1-3-7-10/h4-5,8-10H,1-3,6-7H2,(H2,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGUBZOCFUPLIRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)ON=C(C2=CC=CC=N2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(CC1)C(=O)O/N=C(/C2=CC=CC=N2)\N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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